5-methyl-6-phenyl-3(2H)-Pyridazinone
Overview
Description
5-Methyl-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methyl group at position 5 and a phenyl group at position 6 further defines its structure. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities . This suggests that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 1912264 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes .
Action Environment
Like all drugs, the compound’s action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-6-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl-2-chloroacetamide with acetylacetone in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a solvent like butanol for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and fluorescent materials.
Comparison with Similar Compounds
2-Pyridone: Another pyridazinone derivative with significant biological activities.
3-Morpholinone, 5-methyl-6-phenyl-: A structurally similar compound with different functional groups.
Uniqueness: 5-Methyl-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenyl group on the pyridazine ring differentiates it from other pyridazinone derivatives and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
4-methyl-3-phenyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTZDCXYCPUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382697 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33048-55-4 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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